molecular formula C21H22O12 B134478 Taxifolin-3-glucopyranoside CAS No. 129212-92-6

Taxifolin-3-glucopyranoside

Cat. No.: B134478
CAS No.: 129212-92-6
M. Wt: 466.4 g/mol
InChI Key: FVQOMEDMFUMIMO-FHVPTPGYSA-N
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Description

Taxifolin-3-glucopyranoside, also known as dihydroquercetin-3-O-β-D-glucopyranoside, is a flavonoid glycoside. It is a derivative of taxifolin, a compound commonly found in various plants such as Douglas fir, milk thistle, and onions. This compound is known for its antioxidant, anti-inflammatory, and potential anticancer properties .

Mechanism of Action

Target of Action

Taxifolin-3-glucopyranoside, also known as dihydroquercetin, is a flavonoid compound that primarily targets the endothelial nitric oxide synthase (eNOS) and Src in cultured endothelial cells . These targets play a crucial role in cardiovascular function, and their activation has been associated with improved cardiovascular health .

Mode of Action

This compound interacts with its targets, leading to the phosphorylation of eNOS and Src . This interaction stimulates the formation of nitric oxide (NO), a potent vasodilator, which helps in the relaxation of blood vessels . The compound induces vasorelaxation through the activation of eNOS via the phosphoinositide-3 kinase (PI3K) and soluble guanylate cyclase (sGC) pathway .

Biochemical Pathways

The compound affects the PI3K/eNOS pathway, leading to the production of NO . NO is a critical molecule in several physiological processes, including vasodilation, immune response, and neurotransmission . The activation of this pathway results in endothelium-dependent relaxation, which is beneficial for cardiovascular health .

Pharmacokinetics

It is known that the compound has a high binding affinity, indicating its potential as a multitargeted therapy for various diseases

Result of Action

The activation of eNOS and Src by this compound leads to the production of NO, resulting in vasorelaxation . This effect can help improve cardiovascular function and reduce cardiovascular risks . Moreover, the compound has shown to have anti-proliferative effects on many types of cancer cells by inhibiting cancer cell lipogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is found in plant-based foods like fruit, vegetables, wine, tea, and cocoa , suggesting that diet can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Taxifolin-3-glucopyranoside interacts with various enzymes, proteins, and other biomolecules. For example, it has been shown to inhibit the ovarian cancer cell growth in a dose-dependent manner . It also acts as a potential chemopreventive agent by regulating genes via an ARE-dependent mechanism .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce cytotoxicity in colorectal cells in a dose-dependent manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it decreases the expression of β-catenin gene, AKT gene, and Survivin gene in both in vitro and in vivo settings .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been shown to improve calculation abilities and reduce mental fatigue in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taxifolin-3-glucopyranoside involves the glycosylation of taxifolin. One efficient method includes a regio- and stereoselective C-glycosidation reaction catalyzed by scandium triflate (Sc(OTf)3) with D-glucose. This reaction yields this compound in approximately 35% yield . The reaction conditions typically involve the use of chiral high-performance liquid chromatography (HPLC) for the separation of the desired product from its diastereomeric mixture .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction of taxifolin from natural sources followed by enzymatic or chemical glycosylation. The use of biocatalysts such as glycosyltransferases can enhance the efficiency and selectivity of the glycosylation process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Taxifolin-3-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of o-quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of acylated or alkylated derivatives.

Comparison with Similar Compounds

Taxifolin-3-glucopyranoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone, taxifolin. Similar compounds include:

    Quercetin-3-glucopyranoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

    Kaempferol-3-glucopyranoside: Known for its anticancer and cardioprotective effects.

    Myricetin-3-glucopyranoside: Exhibits strong antioxidant and anti-inflammatory activities.

This compound stands out due to its specific glycosylation pattern, which influences its biological activity and potential therapeutic applications .

Properties

IUPAC Name

(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2/t13-,15-,17+,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQOMEDMFUMIMO-FHVPTPGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156095
Record name Taxifolin-3-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129212-92-6
Record name Taxifolin-3-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin-3-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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